
1,3-Dipalmitoyl-2-stearoyl glycerol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16:0-18:0-16:0 D5 TG, also known as 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol, is a type of triglyceride. Triglycerides are glycerides in which the glycerol is esterified with three fatty acid groups. This specific compound consists of two hexadecanoyl (palmitic acid) groups and one octadecanoyl (stearic acid) group attached to a glycerol backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol typically involves the esterification of glycerol with the respective fatty acids. The process generally includes the following steps:
Activation of Fatty Acids: The fatty acids (hexadecanoic acid and octadecanoic acid) are activated using reagents such as dicyclohexylcarbodiimide (DCC) to form fatty acid anhydrides.
Esterification: The activated fatty acids are then reacted with glycerol in the presence of a catalyst like p-toluenesulfonic acid (PTSA) under anhydrous conditions to form the triglyceride.
Industrial Production Methods
Industrial production of triglycerides like 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with fatty acids under mild conditions, offering higher specificity and yield compared to chemical methods.
Análisis De Reacciones Químicas
Types of Reactions
1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol can undergo various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and fatty acids in the presence of water and an acid or base catalyst.
Oxidation: The fatty acid chains can be oxidized to form peroxides and other oxidative products.
Transesterification: Reaction with alcohols to form different esters and glycerol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxygen or other oxidizing agents.
Transesterification: Alcohols in the presence of a catalyst like sodium methoxide.
Major Products
Hydrolysis: Glycerol and respective fatty acids (hexadecanoic acid and octadecanoic acid).
Oxidation: Peroxides and other oxidative degradation products.
Transesterification: Different esters and glycerol.
Aplicaciones Científicas De Investigación
1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol has several applications in scientific research:
Chemistry: Used as a standard in lipid analysis and mass spectrometry.
Biology: Studied for its role in cellular metabolism and energy storage.
Medicine: Investigated for its potential effects on lipid metabolism and related diseases.
Industry: Utilized in the production of biofuels and as an ingredient in cosmetics and food products.
Mecanismo De Acción
The mechanism of action of 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol involves its metabolism in the body. It is hydrolyzed by lipases to release glycerol and fatty acids, which are then utilized in various metabolic pathways. The fatty acids can be oxidized to produce energy or used in the synthesis of other lipids.
Comparación Con Compuestos Similares
Similar Compounds
1,3-dioctadecanoyl-2-hexadecanoyl-glycerol: Contains two stearic acid groups and one palmitic acid group.
1,2,3-trihexadecanoyl-glycerol: Contains three palmitic acid groups.
1,2,3-trioctadecanoyl-glycerol: Contains three stearic acid groups.
Uniqueness
1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol is unique due to its specific combination of fatty acids, which can influence its physical and chemical properties, as well as its biological activity. The presence of deuterium (d5) labeling also makes it valuable for research applications, particularly in mass spectrometry.
Propiedades
Fórmula molecular |
C53H102O6 |
|---|---|
Peso molecular |
840.4 g/mol |
Nombre IUPAC |
[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] octadecanoate |
InChI |
InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3/i48D2,49D2,50D |
Clave InChI |
QRJMBNGGFSPTQP-BXJPYAOGSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


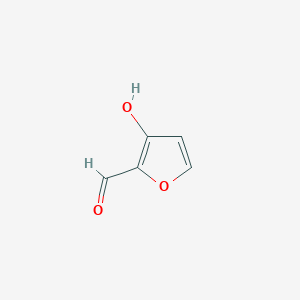
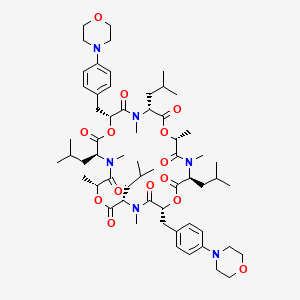
![3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate](/img/structure/B11936214.png)
![4-methoxy-3-methyl-5-[(1S,2R,3S,6R,11S)-3-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B11936221.png)
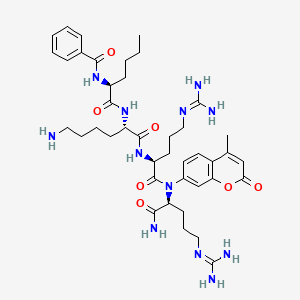
![1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]-2-fluoropropan-1-one](/img/structure/B11936226.png)

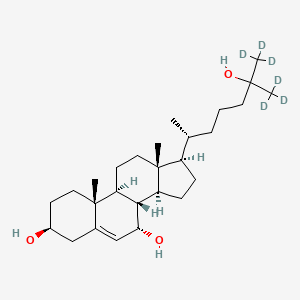

![2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid](/img/structure/B11936266.png)

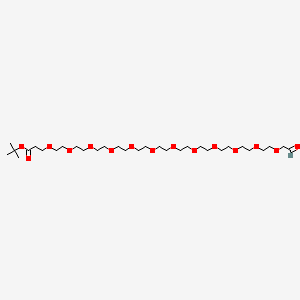

![(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-5-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B11936300.png)
